molecular formula C17H20O6 B1235921 Guaiacylglycerol-beta-guaiacyl ether CAS No. 7382-59-4

Guaiacylglycerol-beta-guaiacyl ether

Cat. No.: B1235921
CAS No.: 7382-59-4
M. Wt: 320.3 g/mol
InChI Key: PPZSOILKWHVNNS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Guaiacylglycerol-beta-guaiacyl ether is involved in various biochemical reactions, particularly those related to lignin degradation. It interacts with several enzymes, including laccases and peroxidases, which catalyze the oxidation of lignin. These enzymes facilitate the cleavage of the β-O-4 bond in this compound, leading to the formation of smaller phenolic compounds. Additionally, this compound can interact with microbial enzymes during biodegradation processes, further contributing to lignin breakdown .

Cellular Effects

This compound influences various cellular processes, particularly in plant cells. It affects cell signaling pathways by modulating the activity of enzymes involved in lignin biosynthesis and degradation. This compound can also impact gene expression related to lignin metabolism, leading to changes in cellular metabolism and function. In microbial cells, this compound can induce the expression of lignin-degrading enzymes, enhancing the microbial degradation of lignin .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lignin-degrading enzymes. These enzymes bind to the compound and catalyze the cleavage of the β-O-4 bond, resulting in the formation of smaller phenolic compounds. This process involves both homolytic and heterolytic cleavage mechanisms, depending on the enzyme and reaction conditions. Additionally, this compound can act as a substrate for oxidative enzymes, leading to the formation of reactive oxygen species that further contribute to lignin degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under moderate pH conditions and can withstand microbial biodegradation. It can undergo degradation under subcritical water treatment and pyrolysis conditions. Over time, the stability and degradation of this compound can influence its long-term effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic or adverse effects, particularly in terms of oxidative stress and cellular damage. Threshold effects may also be observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to lignin degradation. It interacts with enzymes such as laccases and peroxidases, which catalyze the oxidation of the compound and facilitate the cleavage of the β-O-4 bond. This process leads to the formation of smaller phenolic compounds that can be further metabolized by microbial enzymes. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these transporters, as well as by its chemical properties and stability .

Subcellular Localization

This compound can be localized to specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the vacuole or the endoplasmic reticulum. The subcellular localization of this compound can influence its interactions with enzymes and other biomolecules, as well as its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guaiacylglycerol-beta-guaiacyl ether can be synthesized through various methods. One common approach involves the reaction of guaiacol with glycidol under basic conditions . The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-21-13-5-3-4-6-14(13)23-16(10-18)17(20)11-7-8-12(19)15(9-11)22-2/h3-9,16-20H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZSOILKWHVNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7382-59-4
Record name 7382-59-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Guaiacylglycerol-beta-guaiacyl ether
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